2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one
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Description
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, or 2-(3,5-Difluorophenyl)-5-methylpyrazol-3-one, is a heterocyclic compound with a unique chemical structure and a wide range of applications in the laboratory and in scientific research. The compound is composed of two rings, a pyrazole ring and an aromatic ring, connected by a carbon atom. This compound has been studied extensively in recent years due to its potential as a building block for a variety of pharmaceuticals, agrochemicals, and other materials. It has also been used in the synthesis of various drugs, such as the anti-inflammatory drug diclofenac.
Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of pyrazol-3-one derivatives, including those similar to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, has been studied using X-ray diffraction. This research helps in determining the predominant tautomeric forms in solid states, essential for understanding the physical and chemical properties of these compounds (Kimura, Okabayashi, & Yasuoka, 1983).
Synthesis of Pyrazolone Derivatives
Research on pyrazolone derivatives focuses on their synthesis and characterization, which is relevant for developing new compounds with potential applications in various fields. Studies involve the reactions between pyrazolone compounds and other chemical agents, contributing to the development of novel chemical entities (Maquestiau & Eynde, 2010).
Pharmaceutical Research
In pharmaceutical research, pyrazolone derivatives, including those structurally related to 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, are synthesized and evaluated for their potential pharmacological activities. This includes studies on their anti-inflammatory, antipyretic, or other relevant biological activities, contributing significantly to the development of new therapeutic agents (Picciola et al., 1984).
Photophysical Applications
Research in the field of photophysics explores the use of pyrazolone derivatives in the development of phosphorescent materials. These compounds, including derivatives of 2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one, are studied for their ability to exhibit phosphorescence, which has potential applications in optoelectronics and other technologies (Yang et al., 2005).
Anticancer Potential
Some pyrazolone derivatives are investigated for their potential as anticancer agents. This includes the synthesis and analysis of their electronic structure, physico-chemical properties, and docking analysis, which are crucial in understanding their mechanism of action and effectiveness against cancer cells (Thomas et al., 2019).
properties
IUPAC Name |
2-(3,5-difluorophenyl)-5-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6-2-10(15)14(13-6)9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEZOJUWURDANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one |
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